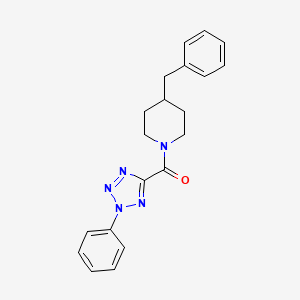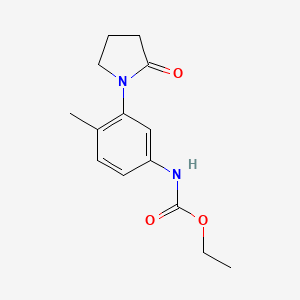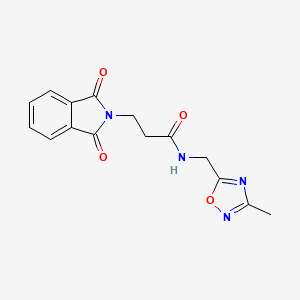![molecular formula C27H32N4O6S B2544830 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide CAS No. 896000-54-7](/img/structure/B2544830.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C27H32N4O6S and its molecular weight is 540.64. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclocondensation Reactions and Synthesis of Derivatives
Research on thiazolo[3,2-b][1,2,4]triazole derivatives often focuses on their synthesis through cyclocondensation reactions. For instance, Liu et al. (1987) explored the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives, leading to various compounds within the thiazolo[3,2-b][1,2,4]triazole family. Such studies underline the chemical versatility and potential for creating diverse derivatives with possibly unique biological activities or material properties (Liu, Shih, & Hu, 1987).
Antimicrobial and Fungicidal Activities
El-Telbani et al. (2007) reported on the facile synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, demonstrating preliminary fungicidal activity. This suggests that compounds within this chemical framework can be potent antimicrobial agents, which is crucial for developing new pharmaceuticals and agrochemicals (El-Telbani, Swellem, & Nawwar, 2007).
Novel Mechanisms and Intramolecular Reactions
Iwamura et al. (1994) described the novel benzoyl migration in the intermediary 1:1 adducts of 1,3-dipolar cycloaddition of thiazolo[3,2-b][1,2,4]-triazolium N-phenacylides, highlighting the intricate chemistry that can be explored with such compounds for synthetic and mechanistic chemical research (Iwamura et al., 1994).
Antioxidant and Anti-inflammatory Properties
Compounds featuring the thiazolo[3,2-b][1,2,4]triazole moiety, such as those synthesized by Shakir, Ali, and Hussain (2017), have been evaluated for their antioxidant abilities, showing significant potential. This indicates the promise of these compounds in therapeutic contexts, especially for conditions associated with oxidative stress (Shakir, Ali, & Hussain, 2017).
Anticancer Evaluations
Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated them for anticancer activity, showcasing the potential of these compounds against various cancer cell lines. The findings suggest a promising avenue for developing novel anticancer agents based on this scaffold (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-6-35-22-14-18(15-23(36-7-2)24(22)37-8-3)26(32)28-12-11-19-16-38-27-29-25(30-31(19)27)17-9-10-20(33-4)21(13-17)34-5/h9-10,13-16H,6-8,11-12H2,1-5H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKGHEGAHIUHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
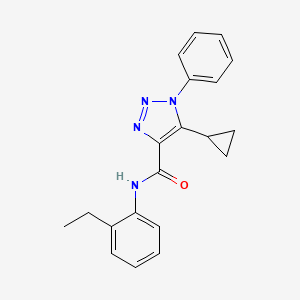

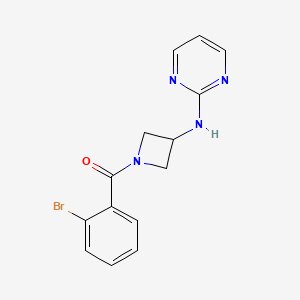
![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)
